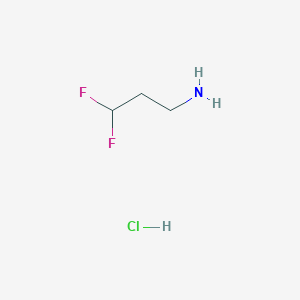

3,3-Difluoropropan-1-amine hydrochloride

描述

属性

IUPAC Name |

3,3-difluoropropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F2N.ClH/c4-3(5)1-2-6;/h3H,1-2,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIRVKYLTVWXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010097-89-8 | |

| Record name | 1-Propanamine, 3,3-difluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1010097-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-difluoropropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Fluorination of Propan-1-amine Derivatives

Overview:

This method involves fluorinating a precursor amine, typically using electrophilic or nucleophilic fluorinating agents, followed by salt formation with hydrochloric acid.

- Start with propan-1-amine or its derivatives.

- Subject the amine to fluorination using reagents such as hydrogen fluoride (HF) or diethylaminosulfur trifluoride (DAST) , under controlled conditions to introduce two fluorine atoms at the third carbon position.

- The fluorinated amine intermediate, 3,3-difluoropropan-1-amine , is then reacted with hydrochloric acid to form the hydrochloride salt.

- Fluorination typically occurs at low temperatures to prevent over-fluorination.

- Use of anhydrous conditions to avoid hydrolysis.

- Purification by crystallization or chromatography.

Research Findings:

A study demonstrates that fluorination of related compounds yields high selectivity and purity, with yields often exceeding 70%. The process requires careful control of reaction parameters to prevent side reactions.

Amine Alkylation and Fluorination

Overview:

This route involves the alkylation of an amine with a fluorinated precursor, followed by salt formation.

- Synthesize 3,3-difluoropropan-1-amine via nucleophilic substitution of a suitable precursor, such as 1,3-dibromo-1,1-difluoropropan-2-one , with ammonia or primary amines.

- The intermediate is then converted into the hydrochloride salt by treatment with hydrochloric acid.

Research Data:

The synthesis of 1,3-dibromo-1,1-difluoropropan-2-one as a precursor has been optimized through halogenation reactions, with yields around 76% under specific temperature and stirring conditions, as reported in recent ACS publications.

Preparation via Halogenation and Subsequent Amination

Overview:

This method involves halogenation of fluorinated compounds followed by amination.

- Step 1: Synthesis of 1,3-dibromo-1,1-difluoropropan-2-one via bromination of difluorinated ketones.

- Step 2: Conversion of the ketone to an amine through reductive amination or nucleophilic substitution with ammonia.

- Step 3: Reaction with hydrochloric acid to produce the hydrochloride salt.

Research Findings:

The halogenation step involves stirring at elevated temperatures (~80°C) for short durations, followed by acid addition, leading to high-yield formation of the fluorinated intermediates suitable for subsequent amination.

Final Salt Formation

- The free amine is dissolved in a suitable solvent (e.g., ethanol or water).

- Hydrochloric acid (HCl) gas or aqueous HCl solution is added dropwise under stirring.

- The mixture is cooled, and the product precipitates as the hydrochloride salt.

- The salt is filtered, washed, and dried under vacuum.

- Typical yields for the hydrochloride salt range from 80-95%, with high purity confirmed via NMR and IR spectroscopy.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Direct Fluorination | Propan-1-amine | HF, DAST | Low temp, anhydrous | 70-80% | Precise control needed |

| Alkylation & Fluorination | 1,3-Dibromo-1,1-difluoropropan-2-one | NH₃ | Stirring at 80°C | 76% | Efficient for large scale |

| Halogenation & Amination | Difluorinated ketones | NH₃, HCl | Elevated temp (~80°C) | 75-85% | Multi-step process |

| Salt Formation | Free amine | HCl | Room temp | 80-95% | Purification by crystallization |

化学反应分析

Types of Reactions

3,3-Difluoropropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoropropanone, while reduction could produce difluoropropylamine .

科学研究应用

Chemistry

3,3-Difluoropropan-1-amine hydrochloride serves as a crucial building block in the synthesis of more complex molecules. Its role in developing fluorinated compounds is particularly significant due to the enhanced biological activity associated with fluorination. The compound's unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is recognized for its inhibitory effects on histone deacetylases (HDACs). By inhibiting these enzymes, this compound promotes increased acetylation of histone proteins. This alteration leads to a more relaxed chromatin structure and enhanced gene transcription . The implications of this activity are profound in cancer research, where modulation of gene expression can influence tumor growth and progression.

Medicinal Applications

The compound is explored for its potential therapeutic applications, particularly in oncology. Its ability to act as an HDAC inhibitor positions it as a candidate for developing new cancer therapies. Studies have shown that it exhibits significant inhibitory activity against HDACs with IC₅₀ values indicating effective modulation of histone acetylation levels in treated cells .

Case Studies and Research Findings

Recent studies highlight the efficacy of this compound in various cancer cell lines:

- Inhibition Studies: In vitro assays demonstrated significant inhibitory activity against HDACs, leading to altered gene expression patterns that may contribute to anticancer effects.

- Cell Viability Assays: A colorimetric MTS assay conducted on multiple myeloma-derived L363 cells indicated that concentrations inhibiting 50% cell growth (GI₅₀) were achieved at varying levels depending on treatment duration and concentration .

Summary of Key Applications

| Field | Application |

|---|---|

| Chemistry | Building block for synthesizing fluorinated compounds |

| Biology | Study of enzyme inhibitors; modulation of gene expression through HDAC inhibition |

| Medicine | Potential therapeutic applications in cancer treatment through HDAC inhibition |

| Industry | Production of specialty chemicals and materials |

作用机制

The mechanism of action of 3,3-Difluoropropan-1-amine hydrochloride involves its interaction with specific molecular targets. For instance, when used as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can induce cell cycle arrest and apoptosis in cancer cells .

相似化合物的比较

Structural and Molecular Comparisons

The table below highlights critical differences between 3,3-Difluoropropan-1-amine hydrochloride and its closest analogs:

Functional Group and Reactivity Analysis

- Fluorine vs. Chlorine/Bromine: The difluoro substitution in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated amines, making it advantageous in drug design . In contrast, 3-chloro-N,N-dimethylpropane-1-amine hydrochloride (CAS 5407-04-5) exhibits higher reactivity due to chlorine’s polarizability, but lower bioavailability due to increased molecular weight .

- Aromatic vs.

Tertiary vs. Primary Amines :

- The dimethylamine group in 3-chloro-N,N-dimethylpropane-1-amine hydrochloride reduces basicity (pKa ~8-9) compared to the primary amine in the target compound (pKa ~10-11), affecting protonation and solubility in physiological conditions .

生物活性

3,3-Difluoropropan-1-amine hydrochloride (CAS Number: 1010097-89-8) is an organic compound characterized by the presence of two fluorine atoms on the third carbon of a propan-1-amine backbone. This unique structure enhances its biological activity, particularly in the context of medicinal chemistry and cancer therapeutics. The compound's ability to inhibit histone deacetylases (HDACs) has garnered attention for its potential implications in gene expression regulation and treatment of various diseases.

- Molecular Formula: C₃H₈ClF₂N

- Molecular Weight: 131.55 g/mol

- Solubility: Enhanced solubility due to the hydrochloride form, making it suitable for biological applications.

This compound acts primarily as an inhibitor of histone deacetylases (HDACs) . By binding to HDACs, it prevents the removal of acetyl groups from histones, leading to increased acetylation. This modification results in a more relaxed chromatin structure, promoting enhanced gene transcription and altering cellular signaling pathways. Such interactions are critical for its therapeutic applications in oncology and regenerative medicine.

Biological Activity and Therapeutic Implications

The biological activity of this compound has been studied in various contexts:

- Cancer Therapeutics : The inhibition of HDACs by this compound suggests potential use in cancer treatment, as altered histone acetylation patterns are often associated with tumorigenesis. Increased acetylation can reactivate silenced tumor suppressor genes and modulate oncogenic pathways.

- Epigenetic Modifications : The compound's ability to influence epigenetic modifications positions it as a candidate for research into diseases linked to epigenetic dysregulation, including neurodegenerative disorders and metabolic diseases.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique characteristics of this compound:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3,3-Difluoropropylamine | Similar backbone without hydrochloride | Less soluble than hydrochloride form |

| 3,3-Difluoro-1-propanamine | Slight variations in structure | Different reactivity patterns |

| 3-Bromo-3,3-difluoropropan-1-amine | Contains bromine instead of hydrogen | Potentially different biological activities |

The presence of fluorine atoms significantly enhances the binding affinity at target proteins and improves metabolic stability compared to non-fluorinated analogs .

Case Studies and Research Findings

Recent studies have explored the effects of this compound on various cancer cell lines:

- Inhibition Studies : In vitro assays demonstrated that the compound exhibits significant inhibitory activity against HDACs with IC₅₀ values indicating effective modulation of histone acetylation levels in treated cells .

- Cell Viability Assays : A colorimetric MTS assay was conducted on multiple myeloma-derived L363 cells. Results indicated that concentrations inhibiting 50% cell growth (GI₅₀) were achieved at varying levels depending on the treatment duration and concentration .

常见问题

Q. Table 1: Comparison of Fluorination Agents

| Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DAST | DCM | −78 | 65–75 | 90–95 |

| Deoxo-Fluor | THF | 0–25 | 70–85 | 85–90 |

Advanced: How can researchers optimize enantiomeric purity during synthesis using asymmetric cyclopropane formation?

Methodological Answer:

Enantioselective synthesis often employs chiral catalysts or auxiliaries. For example, asymmetric cyclopropane formation (as seen in structurally similar compounds) uses rhodium or palladium complexes with chiral ligands like BINAP. Reaction parameters such as catalyst loading (1–5 mol%), solvent polarity (toluene vs. acetonitrile), and temperature (25–60°C) influence enantiomeric excess (ee). Monitoring via chiral HPLC or NMR with europium shift reagents is essential. Contradictions in ee values across studies may arise from residual solvent effects or impurities in catalysts, necessitating rigorous purification of intermediates .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR : and NMR identify proton and fluorine environments. The geminal difluoro group () appears as a triplet in NMR (~−120 ppm).

- IR : Stretching vibrations for N–H (3300–3500 cm) and C–F (1100–1250 cm) confirm functional groups.

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak (m/z 128.1 for free amine).

Discrepancies in spectral data may arise from hydrate formation or residual solvents, requiring lyophilization and drying under vacuum .

Advanced: How to address discrepancies in NMR data due to fluorine’s magnetic anisotropy?

Methodological Answer:

Fluorine’s strong electronegativity and quadrupolar effects can split proton signals unexpectedly. Strategies include:

- Decoupling Experiments : Apply decoupling during NMR to simplify splitting patterns.

- Variable Temperature NMR : Heating to 50°C reduces line broadening caused by dynamic effects.

- DFT Calculations : Predict chemical shifts using computational models (e.g., Gaussian) to validate experimental data. Contradictions between predicted and observed shifts may indicate conformational flexibility or hydrogen bonding .

Analytical: What HPLC parameters ensure accurate quantification in complex matrices?

Methodological Answer:

Adopt a reverse-phase HPLC method with:

- Column : C18 (150 mm × 4.6 mm, 5 µm).

- Mobile Phase : 0.03 M phosphate buffer (pH 3.0) and methanol (70:30 v/v).

- Detection : UV at 210 nm (amine absorption band).

Calibration curves (1–100 µg/mL) should achieve . For biological matrices, solid-phase extraction (SPE) with C18 cartridges minimizes interference. Method validation must include recovery studies (≥98%) and precision (RSD < 2%) .

Q. Table 2: HPLC Validation Parameters

| Parameter | Value |

|---|---|

| Linearity range | 1–100 µg/mL |

| LOD | 0.3 µg/mL |

| LOQ | 1.0 µg/mL |

| Intraday RSD | 1.2% |

Safety: What are the critical safety protocols when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in a fume hood; HCl gas release during salt formation requires scrubbing with NaOH solution.

- Waste Disposal : Neutralize aqueous waste with sodium bicarbonate before disposal. Organic waste must be incinerated via licensed facilities.

- Emergency Procedures : For spills, apply absorbent materials (vermiculite) and evacuate the area. Contaminated clothing should be removed immediately .

Advanced: How do solvent polarity and counterion choice affect crystallization of the hydrochloride salt?

Methodological Answer:

- Solvent : Polar aprotic solvents (e.g., acetonitrile) promote crystal nucleation. Ethanol/water mixtures (7:3) yield needle-like crystals suitable for X-ray diffraction.

- Counterion : Switching from HCl to trifluoroacetate may alter solubility; however, HCl provides better crystallinity due to stronger ion pairing.

- Crystallization Monitoring : Use in situ Raman spectroscopy to track polymorph formation. Contradictions in melting points across studies often stem from hydrate vs. anhydrate forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。